Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O3 . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 270.37 g/mol .Scientific Research Applications
Synthesis and Intermediate Applications
- Synthesis of Biologically Active Compounds : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally similar to Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate, is synthesized as an intermediate in biologically active compounds like crizotinib (D. Kong et al., 2016).
- Key Intermediate in Pharmaceutical Synthesis : Another similar compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate in the synthesis of Vandetanib (Min Wang et al., 2015).
Chemical Structure and Characteristics
- Molecular Structure Studies : The reaction of similar compounds like (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with other reagents forms compounds with distinct molecular structures, useful in studying the chemical characteristics and potential applications of this class of compounds (D. Richter et al., 2009).
- Intramolecular Cyclization Studies : The compound, N-tert-butyl disubstituted pyrrolidines, synthesized via a nitrile anion cyclization strategy, provides insights into intramolecular cyclization mechanisms and potential pharmaceutical applications (John Y. L. Chung et al., 2005).
Applications in Drug Development
- Preparation of Inhibitors : Synthesis of compounds like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, demonstrates its role as a key intermediate in developing new classes of inhibitors, such as deoxycytidine kinase inhibitors (Haiming Zhang et al., 2009).
Advanced Chemical Synthesis Techniques
- Development of Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is used as an intermediate for small molecule anticancer drugs, showcasing the role of similar compounds in cancer drug development (Binliang Zhang et al., 2018).
Properties
IUPAC Name |
tert-butyl 3-piperidin-4-yloxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZDQRIYKNYSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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